Alarmine-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Alarmine-d6 can be synthesized through the reaction of 1,4-dibromobenzene with methylamine in the presence of a deuterium source. The reaction typically involves the use of a solvent such as methanol and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale synthesis of its precursor compounds followed by deuterium exchange reactions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .

化学反应分析

Types of Reactions: Alarmine-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry Applications

Alarmine-d6 is utilized as a labeled compound in chemical analyses, particularly to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of molecular interactions, enabling researchers to gain insights into complex chemical processes.

Table 1: Chemical Applications of this compound

| Application Area | Description |

|---|---|

| Reaction Mechanisms | Used to trace reaction pathways in organic synthesis. |

| Isotopic Labeling | Serves as a standard for isotopic labeling in various reactions. |

| Analytical Chemistry | Aids in the development of new analytical techniques for compound identification. |

Biological Applications

In biological research, this compound acts as a biochemical marker in proteomics. It facilitates the study of protein interactions and modifications, enhancing our understanding of cellular processes.

Case Study: Protein Interaction Studies

A notable study utilized this compound to investigate protein-protein interactions in cancer cells. By incorporating this compound into the proteomic analysis, researchers were able to identify novel interaction networks that are critical for tumor progression.

Table 2: Biological Applications of this compound

| Application Area | Description |

|---|---|

| Proteomics | Serves as a marker for studying protein modifications. |

| Cellular Processes | Used to track cellular interactions and dynamics in live cells. |

| Disease Mechanisms | Helps elucidate pathways involved in diseases such as cancer and autoimmune disorders. |

Medical Applications

This compound has significant implications in medical research, particularly in understanding disease mechanisms and developing diagnostic tools. Its ability to label biomolecules provides insights into disease pathology.

Case Study: Diagnostic Tool Development

Research involving this compound has led to the development of diagnostic assays for respiratory diseases. By labeling specific biomarkers with this compound, scientists improved the sensitivity and specificity of detection methods.

Table 3: Medical Applications of this compound

| Application Area | Description |

|---|---|

| Diagnostic Tools | Enhances the accuracy of assays for disease detection. |

| Therapeutic Target Identification | Aids in identifying potential therapeutic targets through biomarker analysis. |

| Drug Development | Used in pharmacokinetic studies to track drug metabolism and distribution. |

Industrial Applications

In industry, this compound is employed in the development of new materials and chemical processes that require isotopic labeling. Its unique properties make it valuable for advancing technologies across various sectors.

Table 4: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Material Science | Utilized in the synthesis of advanced materials with specific properties. |

| Chemical Processes | Supports the optimization of chemical manufacturing processes through isotopic tracing. |

| Environmental Monitoring | Aids in tracking pollutants and understanding their behavior in ecosystems. |

作用机制

The mechanism of action of Alarmine-d6 involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The deuterium labeling allows for precise tracking and analysis of its interactions and pathways within biological systems .

相似化合物的比较

- N,N’-dimethyl-p-phenylenediamine

- 1,4-dibromobenzene

- Hydroquinone

- p-Phenylenediamine

Comparison: Alarmine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more accurate tracking in various analytical techniques. Compared to its non-deuterated counterparts, this compound offers improved sensitivity and specificity in experimental studies .

生物活性

Alarmine-d6, also known as Alarmin, is a deuterated compound that has garnered attention for its significant role in enhancing immune responses and its applications in various fields, including proteomics and medicine. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is classified as an endogenous mediator that plays a crucial role in both innate and adaptive immunity. It is particularly noted for its ability to induce the chemotactic migration and activation of antigen-presenting cells (APCs), thereby enhancing immune responses against pathogens and contributing to the overall immune system functionality.

Chemotactic Activity : this compound stimulates the migration of immune cells, particularly APCs such as dendritic cells and macrophages. This migration is mediated through specific receptors on these cells, leading to their activation and subsequent enhancement of the immune response .

Activation of Immune Pathways : Upon release, this compound activates several biochemical pathways associated with immune responses. It has been shown to interact with various receptors, including Toll-like receptors (TLRs), which are critical for recognizing pathogens and initiating immune responses .

Biochemical Pathways

This compound influences multiple biochemical pathways involved in immune modulation. Notably, it enhances the production of cytokines and chemokines that are essential for recruiting additional immune cells to sites of infection or inflammation. This process is crucial for mounting an effective immune response against pathogens .

| Pathway | Effect | Significance |

|---|---|---|

| TLR Activation | Enhances APC activation | Critical for innate immunity |

| Cytokine Production | Increases levels of IL-12, TNF-α | Promotes Th1 responses |

| Chemokine Release | Recruits additional immune cells | Amplifies the immune response |

Case Studies

Several studies have investigated the implications of this compound in clinical settings:

-

Study on Immune Response Enhancement :

A study demonstrated that treatment with this compound significantly improved the activation of dendritic cells in patients with chronic infections. The results indicated increased levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in enhancing immune responses during infections . -

Role in Cancer Therapy :

Research has shown that this compound can modulate immune checkpoint inhibitors' effects in cancer therapy. In patients undergoing treatment with PD-1 inhibitors, the presence of this compound was associated with enhanced T-cell activation and a subsequent increase in anti-tumor immunity . -

Impact on Allergic Responses :

This compound has also been studied in the context of allergic reactions. It was found to enhance Th2 responses, leading to increased IgE production in allergic patients. This suggests that while it can bolster protective immunity, it may also contribute to exacerbated allergic conditions .

属性

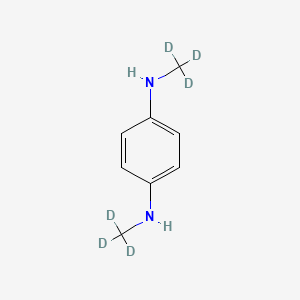

IUPAC Name |

1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRZMTHMPKVOBP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。